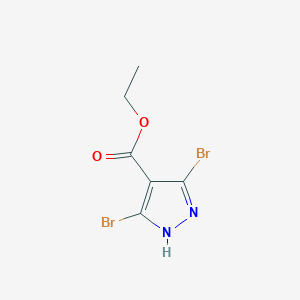

3,5-二溴-1H-吡唑-4-羧酸乙酯

描述

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . Another approach involved the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions to obtain condensed pyrazoles . Additionally, a direct synthesis method was described for ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate using a 3+2 annulation method . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be applied to the synthesis of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction . Similarly, the crystal structure and properties of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate were elucidated using X-ray diffraction . These studies provide insights into the three-dimensional arrangement of atoms within the molecules, which is crucial for understanding their chemical behavior.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was used to synthesize N-acetylated derivatives through reactions with acetic anhydride . The reactivity of the amino group in the pyrazole ring is a key feature that can be exploited for further functionalization. Moreover, the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates through a four-component reaction demonstrates the potential for creating complex molecules with pyrazole as the core structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using various spectroscopic and computational methods. For example, DFT calculations were used to analyze the antioxidant properties of a novel pyrazole derivative . The study of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate involved DFT calculations to investigate the molecular electrostatic potential and leading molecular orbitals, providing insights into the compound's properties . These analyses are essential for understanding the stability, reactivity, and potential applications of pyrazole derivatives.

科学研究应用

有机化学中的合成和应用

3,5-二溴-1H-吡唑-4-羧酸乙酯及其衍生物在有机化学领域得到了广泛研究,特别是在缩合吡唑的合成中。例如,5-和3-三氟甲磺酰氧基-1H-吡唑-4-羧酸乙酯已被用作 Sonogashira 型交叉偶联反应中的前体,以获得各种炔基-4-(乙氧羰基)吡唑,从而得到不同的缩合吡唑,例如吡喃[4,3-c]吡唑-4(1H)-酮和-4(2H)-酮 (Arbačiauskienė 等人,2011)。

缩合反应

该化合物还参与了选择性环缩合反应。例如,5-氨基-3-氧代-1,2-二氢-1H-吡唑-1-羧酸乙酯与 1,3-二羰基化合物环缩合,得到 3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-羧酸乙酯 (Lebedˈ 等人,2012)。

晶体结构和 DFT 研究

2023 年,赵和王对 5-(三甲基甲硅烷基)-1-1H-吡唑-3-羧酸乙酯(吡唑的生物活性衍生物)进行了研究。这项研究包括合成化合物、分析其纯度并通过 X 射线衍射分析确定其晶体结构。密度泛函理论 (DFT) 计算被用来分析其分子结构,揭示了该化合物的一些物理和化学性质 (赵和王,2023)。

区域选择性合成和超声波辐射

使用超声波辐射合成了一系列 1-(2,4-二氯苯基)-1H-吡唑-3-羧酸乙酯。这种方法显着缩短了反应时间,并实现了高的区域选择性和产率 (Machado 等人,2011)。

配位聚合物

该化合物也已被用于配位聚合物的合成。例如,双(3-甲基-1H-吡唑-4-羧酸)烷烃配体由 3-甲基-1H-吡唑-4-羧酸乙酯制备,并用于组装具有 Zn(II) 和 Cd(II) 离子的配位聚合物 (程等人,2017)。

低碳钢的缓蚀剂

在材料科学领域,由 3,5-二溴-1H-吡唑-4-羧酸乙酯合成的吡唑衍生物已被研究作为低碳钢的缓蚀剂,在工业酸洗工艺中很有用。这些化合物表现出很高的效率,并使用各种分析技术进行了研究 (Dohare 等人,2017)。

安全和危害

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

作用机制

- It could potentially inhibit phosphodiesterase (PDE) enzymes, similar to dipyridamole . By blocking PDE, it would prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mode of Action

: Dipyridamole: Uses, Interactions, Mechanism of Action | DrugBank Online

生化分析

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interactions of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that pyrazoles can undergo proton exchange, a process that could potentially influence their binding interactions with biomolecules

属性

IUPAC Name |

ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCQGGPBWUREHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647344 | |

| Record name | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017802-86-6 | |

| Record name | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

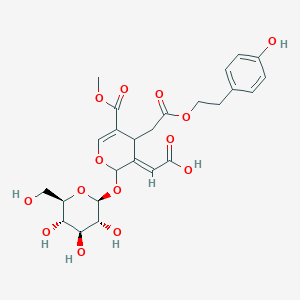

![(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3030815.png)

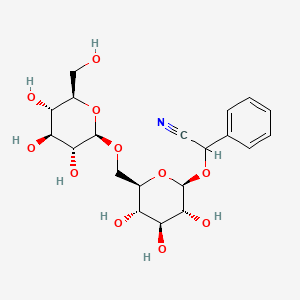

![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)

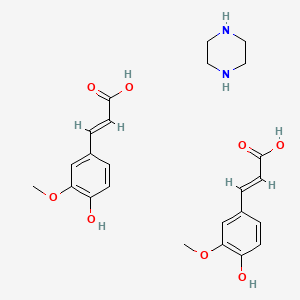

![(2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3030830.png)

![(2R,3R)-3-Hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B3030832.png)